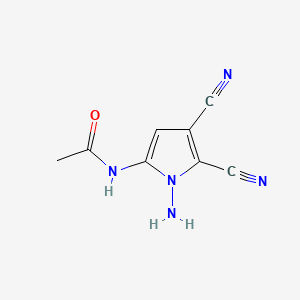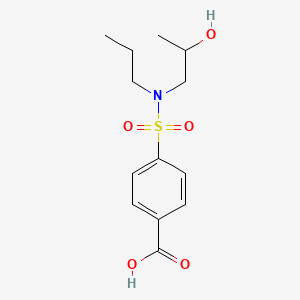
Fmoc-Arg(Aloc)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Aloc)2-OH typically involves the protection of the arginine side chain with allyloxycarbonyl (Aloc) groups and the N-terminal with a fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the protection of the arginine side chain using allyloxycarbonyl chloride in the presence of a base such as triethylamine. The N-terminal is then protected with fluorenylmethyloxycarbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Arg(Aloc)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Fmoc group is typically achieved using piperidine, while the Aloc groups can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; palladium catalysts for Aloc removal.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The deprotection steps yield free arginine residues within the peptide chain .
Scientific Research Applications
Fmoc-Arg(Aloc)2-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: It is a crucial reagent in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Industry: Utilized in the production of synthetic peptides for various applications, including drug development and biochemical research .
Mechanism of Action
The mechanism of action of Fmoc-Arg(Aloc)2-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the N-terminal amine, preventing unwanted reactions during peptide chain elongation. The Aloc groups protect the side chain of arginine, allowing for selective deprotection and subsequent functionalization. These protecting groups are removed under specific conditions to yield the desired peptide sequence .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a different protecting group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
Fmoc-Arg(Boc)2-OH: Uses tert-butyloxycarbonyl groups for side chain protection.
Uniqueness
Fmoc-Arg(Aloc)2-OH is unique due to its use of allyloxycarbonyl groups, which offer selective deprotection options that are not available with other protecting groups. This makes it particularly useful in complex peptide synthesis where orthogonal protection strategies are required .
Properties
IUPAC Name |
(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPFZCDVPTYBLY-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856228 |
Source


|
| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148893-34-9 |
Source


|
| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)
![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)


